Lipophilicity Differentiation Across Ester Analogs
The target compound (ethyl ester, CAS 300557-41-9) possesses a computed XLogP3-AA value of 4.2, positioning it intermediate between the methyl ester analog (CAS 301682-69-9, estimated XLogP3 ~3.7 based on the ~0.5 log unit difference per methylene group) and the isopropyl ester analog (CAS 301682-70-2, LogP 5.32 as reported by ChemSrc) [1]. This 0.5–1.1 log unit difference translates to a 3- to 12-fold difference in octanol-water partition coefficient, which can substantially influence membrane permeability, non-specific protein binding, and in vivo distribution [1].
Methyl ester: ~3.7
Isopropyl ester: 5.32
Difference: 0.5–1.1 log units
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 (PubChem computed) |
| Comparator Or Baseline | Methyl ester (CAS 301682-69-9): XLogP3-AA ~3.7 (estimated); Isopropyl ester (CAS 301682-70-2): LogP = 5.32 (ChemSrc) |
| Quantified Difference | Target ethyl ester is ~0.5 log units more lipophilic than methyl ester and ~1.1 log units less lipophilic than isopropyl ester |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and ChemSrc; not experimentally determined |
Why This Matters
The intermediate lipophilicity of the ethyl ester may offer a balanced permeability-solubility profile compared to its more polar (methyl) or more hydrophobic (isopropyl) analogs, which is a critical consideration in selecting hits for medicinal chemistry optimization.
- [1] PubChem CID 1535234: Computed Properties, XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/1535234#section=Computed-Properties View Source
